Toxicity Profile: Adjudin Demonstrates a Favorable Acute Safety Margin vs. Lonidamine and Gamendazole
In comparative toxicological assessments, Adjudin exhibits a superior acute safety profile relative to its parent compound lonidamine and the analog gamendazole. While Adjudin is noted to be less toxic than lonidamine based on acute toxicity, chromosomal aberration, and mutagenicity tests [1], it also lacks the acute lethality observed with gamendazole. A 2008 study reported a 60% mortality rate (3 of 5 rats) following a single 200 mg/kg oral dose of gamendazole, whereas parallel acute toxicity studies on Adjudin at doses up to 2000 mg/kg in rats and 1000 mg/kg in mice reported zero fatalities [2].
| Evidence Dimension | Acute Oral Toxicity (Mortality Rate in Rats) |
|---|---|
| Target Compound Data | 0% mortality at doses up to 2000 mg/kg |
| Comparator Or Baseline | Gamendazole: 60% mortality at 200 mg/kg |
| Quantified Difference | At a 10-fold lower dose, gamendazole caused 60% lethality, while adjudin caused 0% even at a 10-fold higher dose. |
| Conditions | Adult male rats; single oral dose |
Why This Matters
This stark difference in acute toxicity directly impacts experimental design, animal welfare, and the feasibility of high-dose in vivo studies, making Adjudin a safer and more practical choice for long-term or dose-ranging male contraception research.
- [1] Cheng, C. Y., et al. (2011). Adjudin disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3. Spermatogenesis, 1(4), 291–297. View Source
- [2] Tash, J. S., et al. (2008). A Novel Potent Indazole Carboxylic Acid Derivative Blocks Spermatogenesis and Is Contraceptive in Rats after a Single Oral Dose. Biology of Reproduction, 78(6), 1127–1138. View Source
